3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring fused to a purine ring system
Properties
IUPAC Name |
4,6,7-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-5-6-17-11(19)9-10(16(4)13(17)20)14-12-15(3)8(2)7-18(9)12/h5,7H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAFRZNOPXOFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the use of magnetic nanoparticles to catalyze the three-component condensation reaction in ethanol, forming the desired imidazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar imidazole ring structure but differ in their fused ring systems.
Imidazo[1,2-b]pyridazines: Another class of compounds with a fused imidazole ring, but with different substituents and properties.
Uniqueness
3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern and the presence of both allyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. The unique structural features of this compound allow it to interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.29 g/mol. The compound features an imidazo[2,1-f]purine core that is substituted with allyl and trimethyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.29 g/mol |
| CAS Number | 887461-28-1 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of enzyme activity or receptor signaling pathways. For instance:
- Enzyme Inhibition : It may inhibit certain enzymes involved in cellular proliferation or metabolic pathways.
- Receptor Modulation : The compound has been shown to interact with serotonin receptors (5-HT receptors), suggesting potential antidepressant effects.
Antidepressant Effects
Recent studies have highlighted the antidepressant-like activity of this compound. It has been demonstrated that derivatives of imidazopurines can act as partial agonists at the serotonin 5-HT1A receptor. This receptor is a critical target for developing new antidepressants due to its role in mood regulation.
Case Study: Antidepressant-Like Activity
In a study evaluating the antidepressant-like effects of various imidazopurine derivatives in mice:
- Dosage : Compounds were administered at doses ranging from 0.156 mg/kg to 2.5 mg/kg.
- Methodology : The forced swim test (FST) was employed to assess behavioral changes indicative of antidepressant activity.
The results indicated that certain derivatives exhibited significant antidepressant-like effects when compared to control groups. Notably, the compound AZ-853 showed a more potent effect due to better brain penetration and receptor affinity .
Safety Profile
The safety profile of this compound has also been evaluated in animal models:
- Side Effects : Both AZ-853 and AZ-861 did not exhibit anticholinergic properties but induced mild sedation and lipid metabolism disturbances after repeated administration.
These findings suggest that while the compound has promising therapeutic potential, careful consideration must be given to its side effect profile during development .
Summary of Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify allyl protons (δ 5.0–6.0 ppm) and methyl groups (δ 1.2–1.5 ppm). Carbonyl signals (C=O) appear at δ 160–170 ppm .
- IR spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm the dione backbone .
- X-ray crystallography : Resolve regiochemistry and confirm spatial arrangement of substituents .
Advanced Question: How can researchers resolve contradictions in bioactivity data observed across different in vitro assays for this compound?
Methodological Answer :
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized protocols : Adopt uniform cell lines (e.g., HEK293 for receptor studies) and buffer conditions .
- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
- Theoretical alignment : Link discrepancies to structural motifs (e.g., allyl group flexibility) using QSAR models .
Basic Question: What are the critical parameters in the alkylation step during the synthesis of this compound, and how do they influence regioselectivity?
Methodological Answer :
Alkylation efficiency depends on:
- Base selection : K₂CO₃ or NaH promotes deprotonation at N-3 or N-7 positions, directing allyl group attachment .
- Solvent polarity : DMF enhances nucleophilicity of the purine nitrogen, favoring regioselective substitution .
- Reaction time : Shorter durations (2–4 hours) minimize over-alkylation .
Advanced Question: What strategies can be employed to elucidate the mechanism of action of this compound using in silico and in vitro approaches?
Q. Methodological Answer :
- Target fishing : Use Chemoproteomics (e.g., affinity chromatography with immobilized compound) to identify binding proteins .
- Pathway analysis : Integrate RNA-seq data from treated cells to map affected signaling pathways (e.g., MAPK/ERK) .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability and conformational changes .
Basic Question: How should stability studies be designed to assess the degradation pathways of this compound under various pH and temperature conditions?
Q. Methodological Answer :
- Accelerated testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH profiling : Use buffers (pH 1–10) to identify hydrolysis-prone functional groups (e.g., ester or amide bonds) .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Advanced Question: What multi-parametric optimization frameworks are suitable for balancing synthetic yield, purity, and scalability in academic settings?
Q. Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratio) and identify interactions .
- Response surface methodology (RSM) : Model non-linear relationships between parameters to predict optimal conditions .
- Process simulation : Leverage tools like COMSOL Multiphysics to simulate heat/mass transfer during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
